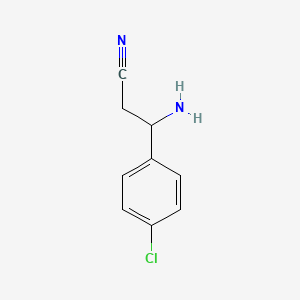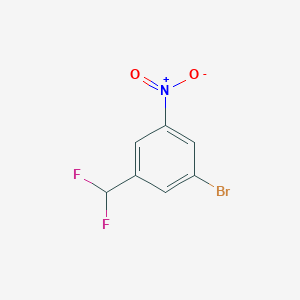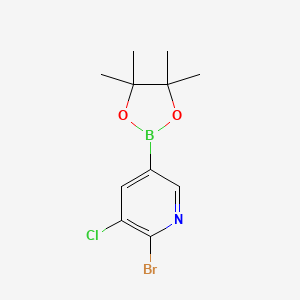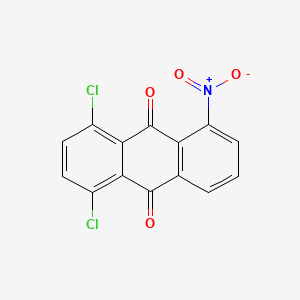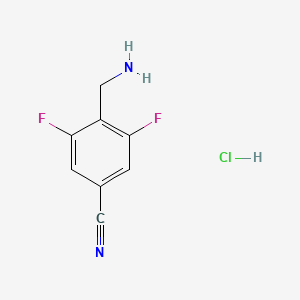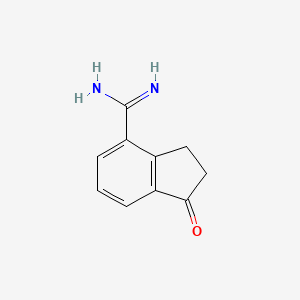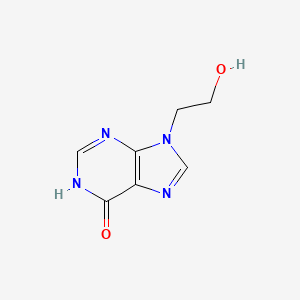
9-(2-Hydroxyethyl)-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Hydroxyethyl)-1H-purin-6(9H)-one: is a purine derivative that plays a significant role in various biochemical processes It is structurally related to hypoxanthine, a naturally occurring purine base found in nucleic acids
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one typically involves the modification of hypoxanthine. One common method includes the alkylation of hypoxanthine with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group at the 9-position . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions:
Oxidation: 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group, altering the compound’s properties.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products:
- Oxidation of the hydroxyethyl group can yield 9-(2-oxoethyl)hypoxanthine or 9-(2-carboxyethyl)hypoxanthine.
- Reduction can produce 9-ethylhypoxanthine.
- Substitution reactions can introduce various functional groups, leading to a range of derivatives.
科学研究应用
Chemistry: 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one is used as a precursor in the synthesis of other purine derivatives. It serves as a building block in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is used to study purine metabolism and its role in cellular processes. It is also utilized in the development of biosensors for detecting hypoxanthine levels in biological samples .
Medicine: The compound has potential therapeutic applications due to its involvement in purine metabolism. It is being investigated for its role in treating conditions related to purine metabolism disorders.
Industry: In the food industry, this compound is used as an indicator of meat freshness. Its presence and concentration can help determine the quality and safety of meat products .
作用机制
9-(2-Hydroxyethyl)-1H-purin-6(9H)-one exerts its effects through its involvement in purine metabolism. It acts as an intermediate in the salvage pathway of purine metabolism, where it is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This pathway is crucial for the recycling of purines and the synthesis of nucleotides, which are essential for DNA and RNA production.
相似化合物的比较
Hypoxanthine: A naturally occurring purine base involved in nucleic acid metabolism.
Xanthine: Another purine derivative that is a precursor to uric acid.
Guanine: A purine base found in DNA and RNA.
Uniqueness: 9-(2-Hydroxyethyl)-1H-purin-6(9H)-one is unique due to the presence of the hydroxyethyl group at the 9-position, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with other purine derivatives .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
22247-81-0 |
|---|---|
分子式 |
C7H8N4O2 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
9-(2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H8N4O2/c12-2-1-11-4-10-5-6(11)8-3-9-7(5)13/h3-4,12H,1-2H2,(H,8,9,13) |
InChI 键 |
ABRQSAMTUHCYEW-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Propylthiazolo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B8800400.png)
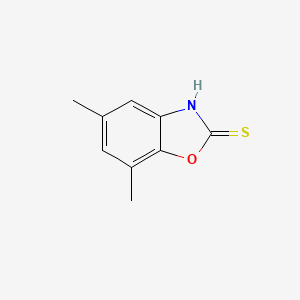
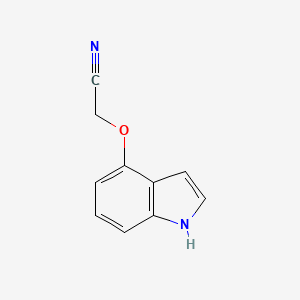
![Ethyl 2-(benzylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8800417.png)
![5,7-Dimethoxy-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8800424.png)
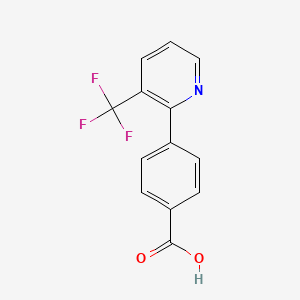

![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B8800464.png)
